Triptonolide

Vue d'ensemble

Description

Triptonolide is a bioactive diterpene triepoxide isolated from the roots of the Chinese herb Tripterygium wilfordii Hook F., commonly known as Thunder God Vine. This compound has been traditionally used in Chinese medicine for its anti-inflammatory and immunosuppressive properties. This compound has garnered significant attention in modern scientific research due to its potent antitumor, anti-inflammatory, and immunosuppressive activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Triptonolide can be synthesized through various methods. One common approach involves the extraction from Tripterygium wilfordii Hook F. using solvents such as hot water, ethanol-ethyl acetate, and chloroform-methanol .

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction from natural sources. advancements in synthetic biology and metabolic engineering have led to the development of biosynthetic pathways to produce this compound and its precursors in microbial systems .

Analyse Des Réactions Chimiques

Types of Reactions

Triptonolide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives with enhanced biological activities.

Reduction: Reduction reactions can modify the epoxy groups in this compound, altering its pharmacological properties.

Substitution: Substitution reactions can introduce new functional groups, such as hydrophilic groups, to improve its solubility and bioavailability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired modifications .

Major Products Formed

Major products formed from these reactions include various this compound derivatives with improved pharmacological properties, such as enhanced anticancer and anti-inflammatory activities .

Applications De Recherche Scientifique

Anti-inflammatory Applications

Triptonolide exhibits significant anti-inflammatory properties, making it a candidate for treating various inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and the modulation of immune cell activity.

Key Findings:

- Rheumatoid Arthritis : this compound has shown effectiveness in reducing symptoms and disease activity in rheumatoid arthritis patients by suppressing inflammatory pathways and promoting apoptosis in activated immune cells .

- Psoriasis : Studies indicate that this compound can alleviate psoriasis symptoms by inhibiting keratinocyte proliferation and decreasing inflammatory mediators.

Case Study Example :

A clinical trial involving patients with rheumatoid arthritis demonstrated that treatment with this compound resulted in a significant decrease in disease activity scores compared to a placebo group. The trial highlighted the compound's potential as a long-term therapeutic option for managing rheumatoid arthritis .

Immunosuppressive Effects

This compound's immunosuppressive capabilities are particularly relevant in organ transplantation and autoimmune diseases.

Key Findings:

- Organ Transplantation : this compound has been evaluated for its ability to prevent organ rejection by suppressing T-cell activation and proliferation, thus enhancing graft survival rates in animal models .

- Systemic Lupus Erythematosus : Research indicates that this compound can mitigate symptoms associated with systemic lupus erythematosus by downregulating autoantibody production and reducing immune complex deposition .

Data Table: Immunosuppressive Effects of this compound

| Study Type | Condition | Outcome |

|---|---|---|

| Animal Study | Organ Transplantation | Increased graft survival |

| Clinical Trial | Systemic Lupus Erythematosus | Reduced autoantibody levels |

Anticancer Properties

This compound has garnered attention for its broad-spectrum anticancer effects across various tumor types.

Key Findings:

- Cytotoxicity : this compound induces apoptosis in cancer cells through multiple pathways, including the activation of caspases and inhibition of cell cycle progression. It has shown efficacy against lung, liver, and pancreatic cancers .

- Drug Resistance : Studies suggest that this compound can overcome drug resistance mechanisms in cancer cells, enhancing the effectiveness of conventional chemotherapy agents .

Case Study Example :

A study involving pancreatic cancer patients treated with this compound alongside standard chemotherapy demonstrated improved survival rates and reduced tumor size compared to those receiving chemotherapy alone. The study concluded that this compound could serve as an effective adjuvant therapy in pancreatic cancer treatment .

Mécanisme D'action

Triptonolide exerts its effects through multiple molecular targets and pathways:

HSP70 Inhibition: This compound decreases the expression of heat shock protein 70, leading to apoptosis in cancer cells.

Calcium Release: It affects calcium release, causing lysosomal membrane depolarization.

NFκB Inhibition: This compound inhibits nuclear factor kappa B activity, reducing inflammation and tumor growth.

Transcription Inhibition: It acts as a transcription inhibitor, affecting the expression of various genes involved in cell survival and proliferation.

Anti-Angiogenesis: This compound exhibits anti-angiogenic properties, inhibiting the formation of new blood vessels in tumors.

Comparaison Avec Des Composés Similaires

Similar Compounds

Minnelide: A synthetic water-soluble prodrug of triptonolide, designed to overcome its poor solubility and toxicity.

Uniqueness of this compound

This compound is unique due to its potent and broad-spectrum biological activities, including its ability to target multiple pathways involved in cancer and inflammatory diseases. Its structural complexity and the presence of three epoxy groups contribute to its distinct pharmacological profile .

Activité Biologique

Triptonolide is a bioactive compound derived from the traditional Chinese medicinal herb Tripterygium wilfordii Hook.f. It has garnered significant attention for its diverse biological activities, particularly in anti-inflammatory and anti-cancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

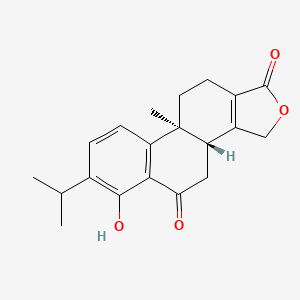

Chemical Structure and Properties

This compound is characterized by a complex tetracyclic structure with a phenanthro[1,2-c]furan core. This unique structure contributes to its pharmacological properties, including immunomodulatory and anti-cancer effects. The compound has been shown to influence various signaling pathways involved in inflammation and cancer progression .

1. Anti-Inflammatory Effects:

this compound exhibits potent anti-inflammatory properties by modulating immune responses. It has been reported to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. These actions are particularly relevant in conditions like rheumatoid arthritis (RA) and psoriasis, where inflammation plays a central role .

2. Anti-Cancer Activity:

Research indicates that this compound induces apoptosis (programmed cell death) in various cancer cell lines, including cervical cancer and leukemia. Mechanistically, it disrupts the cancer cell cycle and inhibits invasion and metastasis through several pathways, including the regulation of BCL2 and AKT1 proteins .

Table 1: Summary of Biological Activities of this compound

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in clinical settings:

- Rheumatoid Arthritis: A randomized controlled trial demonstrated that Tripterygium wilfordii extract containing this compound was more effective than methotrexate in reducing symptoms of RA. Patients showed significant improvement in joint pain and inflammation markers after treatment with this compound .

- Cancer Treatment: In vitro studies have shown that this compound can effectively induce apoptosis in cancer cells while sparing normal cells. This selectivity makes it a promising candidate for cancer therapies with reduced side effects compared to conventional chemotherapeutics .

Molecular Docking Studies

Molecular docking studies have elucidated the binding affinities of this compound with various target proteins involved in inflammation and cancer. For instance:

Table 2: Binding Energies of this compound with Target Proteins

| Target Protein | Binding Energy (kcal/mol) |

|---|---|

| VEGFA | -8.4 |

| TP53 | -7.4 |

| STAT3 | -7.9 |

| TNF | -8.5 |

These results suggest strong interactions between this compound and key regulatory proteins, which may underlie its therapeutic effects .

Propriétés

IUPAC Name |

(3bR,9bS)-6-hydroxy-9b-methyl-7-propan-2-yl-3b,4,10,11-tetrahydro-3H-naphtho[2,1-e][2]benzofuran-1,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-10(2)11-4-5-14-17(18(11)22)16(21)8-15-13-9-24-19(23)12(13)6-7-20(14,15)3/h4-5,10,15,22H,6-9H2,1-3H3/t15-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZZHUMKOAYLPH-MGPUTAFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C2=C(C=C1)C3(CCC4=C(C3CC2=O)COC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C2=C(C=C1)[C@]3(CCC4=C([C@@H]3CC2=O)COC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known immunosuppressive effects of Triptonide and Triptolide?

A1: Research indicates that both Triptonide [] and Triptolide [] demonstrate significant inhibitory effects on the proliferation of lymph cells stimulated by Concanavalin A (Con A). This suggests potential immunosuppressive properties for these compounds.

Q2: Can you describe the structural characteristics of Triptonolide and its related compounds?

A2: this compound is a diterpenoid lactone. While its specific structural data isn't detailed in the provided abstracts, we can glean information about related compounds:

- Triptophenolide: This compound has the molecular formula C20H24O3 and a melting point of 232-233°C. []

- Triptophenolide methyl ether: With a molecular formula of C21H26O3, this compound melts at 152-154°C. []

- Neotriptophenolide: This compound has the molecular formula C21H26O4 and a melting point of 189-191°C. []

Q3: What is the significance of identifying novel diterpenoids in Tripterygium wilfordii?

A3: The research highlights the isolation and identification of two novel diterpenoids from Tripterygium wilfordii: 14-hydroxy-abieta-8, 11, 13-trien-3-one and 11-hydroxy, 14-methoxy-abieta-8, 11, 13-trien-3-one. [] This discovery contributes to the growing body of knowledge surrounding the chemical diversity of this plant and its potential for yielding bioactive compounds. Further research into the biological activities of these novel diterpenoids is warranted.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.